molecular formula C15H22N4O B4234177 4-Oxo-2-(piperidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile

4-Oxo-2-(piperidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile

Cat. No.: B4234177
M. Wt: 274.36 g/mol
InChI Key: YELZIQHPXZWIRM-UHFFFAOYSA-N
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Description

4-Oxo-2-(piperidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. Spirocyclic compounds are known for their rigid structures, which can impart unique biological activities and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-(piperidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile typically involves the cyclocondensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-arylamino-2-cyano-3-mercapto-acrylamide with 4-oxo-piperidine-1-carboxylate in the presence of catalytic amounts of p-toluenesulfonic acid (p-TSA) in boiling ethanol . The reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to form the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-2-(piperidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Oxo-2-(piperidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-2-(piperidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target molecule. This modulation can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-2-(piperidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-oxo-2-piperidin-1-yl-1,3-diazaspiro[5.5]undec-1-ene-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c16-11-12-13(20)17-14(19-9-5-2-6-10-19)18-15(12)7-3-1-4-8-15/h12H,1-10H2,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELZIQHPXZWIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(C(=O)NC(=N2)N3CCCCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-2-(piperidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
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4-Oxo-2-(piperidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
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4-Oxo-2-(piperidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
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4-Oxo-2-(piperidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
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4-Oxo-2-(piperidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
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4-Oxo-2-(piperidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile

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